molecular formula C17H15NO2 B4136136 10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No.: B4136136
M. Wt: 265.31 g/mol
InChI Key: FRLZAGNPTZJUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as PTAD, is a bicyclic chemical compound with a tricyclic core structure. PTAD has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it is believed that this compound acts as an electron acceptor in organic reactions, which allows it to participate in a variety of chemical reactions. This compound has been shown to undergo a variety of reactions, including cycloadditions, oxidations, and reductions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in laboratory experiments is its versatility. It can be used as a reagent in a variety of organic reactions and can also be used as a catalyst. In addition, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments.
One limitation of using this compound in laboratory experiments is its potential toxicity. Although it has been shown to have low toxicity in animal studies, further research is needed to fully understand its safety profile.

Future Directions

There are several future directions for research involving 10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of interest is the development of new materials using this compound as a building block. Another area of interest is the exploration of this compound's potential as a catalyst in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Scientific Research Applications

10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been widely used in scientific research for various applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. This compound has also been used as a catalyst in organic reactions, such as the oxidation of alcohols and the amination of ketones. In addition, this compound has been used in the development of new materials, such as conducting polymers and liquid crystals.

Properties

IUPAC Name

10-(1-phenylethylidene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-9(10-5-3-2-4-6-10)13-11-7-8-12(13)15-14(11)16(19)18-17(15)20/h2-8,11-12,14-15H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLZAGNPTZJUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2C=CC1C3C2C(=O)NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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